REACTION_CXSMILES
|
[Br:1][CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH2:15])=[O:14])[C:5]2[CH:16]=[CH:17][CH:18]=[CH:19][C:4]=2[CH:3]1Br.N12CCCC1=NCCC2.O>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C:13]([NH2:15])=[O:14])[C:5]2[CH:16]=[CH:17][CH:18]=[CH:19][C:4]=2[CH:3]=1
|
Name
|
10,11-dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(N(C3=C1C=CC=C3)C(=O)N)C=CC=C2)Br
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With cooling at 5°-10° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated for 10 minutes to 90°-100° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
after it has cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is then separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated in a water jet vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is crystallised from 30 ml of acetonitrile
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N(C3=C1C=CC=C3)C(=O)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |